Sinapine thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

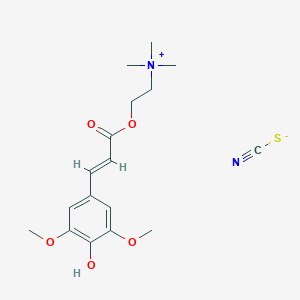

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-77-8 | |

| Record name | Sinapine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Sinapine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine thiocyanate (ST), a naturally occurring alkaloid predominantly found in the seeds of cruciferous plants, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a particular focus on its anti-cancer, anti-inflammatory, antioxidant, and antihypertensive properties. Detailed experimental protocols, quantitative data, and mechanistic insights into its modulation of key signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

Sinapine, the choline ester of sinapic acid, and its thiocyanate salt have demonstrated a broad spectrum of pharmacological effects.[2] Early research highlighted its antioxidant and radio-protective properties, paving the way for more extensive investigations into its therapeutic potential.[3] This guide synthesizes the current understanding of this compound's biological activities, offering a technical foundation for further research and development.

Anti-Cancer Activity

This compound has shown promising anti-tumor effects in both in vitro and in vivo models of pancreatic and colorectal cancer.[2][4]

Pancreatic Cancer

In pancreatic cancer (PC) cells, this compound has been demonstrated to significantly inhibit cell proliferation and mobility.[2]

-

Mechanism of Action: The primary mechanism underlying the anti-pancreatic cancer activity of this compound is the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45A).[2] Treatment with ST leads to an increase in GADD45A expression, which in turn arrests the cell cycle at the G2/M phase and represses cell proliferation and colony formation.[2] Inhibition of GADD45A has been shown to alleviate the suppressive effects of ST on PC cells.[2]

-

Quantitative Data:

| Cell Line | Concentration (µM) | Effect | Reference |

| PANC-1 | 20, 40, 80 | Significant repression of proliferation | [2] |

| MIA PaCa-2 | 20, 40, 80 | Significant repression of proliferation | [2] |

| AsPC-1 | 20, 40, 80 | Significant repression of proliferation | [2] |

| Normal Pancreatic Epithelial | 20, 40, 80 | Not cytotoxic | [5] |

-

In Vivo Studies: In a xenograft tumor model using PANC-1 cells, intraperitoneal injection of 40 mg/kg this compound every 3 days for 18 days significantly suppressed tumor growth and increased the expression of GADD45A in tumor tissues.[2]

Colorectal Cancer

This compound also exhibits significant anti-colorectal cancer (CRC) effects by inhibiting cell proliferation, colony formation, and inducing apoptosis.[4]

-

Mechanism of Action: The anti-CRC activity of this compound is mediated through the inhibition of the Keratin 6A (KRT6A)/S100 Calcium-Binding Protein A2 (S100A2) axis.[4] ST treatment downregulates the expression of KRT6A and its downstream target S100A2, both of which are implicated in CRC progression.[4] Overexpression of KRT6A has been shown to reverse the inhibitory effects of ST.[4]

-

Quantitative Data (IC50 Values):

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | Reference |

| RKO | 35.57 | 25.26 | [4] |

| HCT-15 | 31.38 | 23.38 | [4] |

| HCT 116 | 56.68 | 37.06 | [4] |

-

In Vivo Studies: In a xenograft mouse model with HCT 116 cells, intraperitoneal administration of 40 mg/kg this compound every three days for 30 days significantly reduced tumor proliferation and the expression of KRT6A in tumor tissues.[4]

Anti-Inflammatory and Antihypertensive Activities

This compound has demonstrated potent anti-inflammatory and antihypertensive effects, primarily through its modulation of the NLRP3 inflammasome and the renin-angiotensin-aldosterone system (RAAS).

Inhibition of NLRP3 Inflammasome

This compound ameliorates vascular endothelial dysfunction in hypertension by inhibiting the activation of the NLRP3 inflammasome.[6]

-

Mechanism of Action: ST protects vascular endothelial function by repressing the activation of the NLRP3 inflammasome and reducing the expression of related inflammatory mediators.[6]

Antihypertensive Effects

In a two-kidney, one-clip (2K1C) hypertensive rat model, sinapine (in its chloride form, which has higher solubility) demonstrated significant and immediate blood pressure-lowering effects.[1]

-

Mechanism of Action: The antihypertensive effect of sinapine involves multiple pathways, including:

-

Suppression of Angiotensin-II (Ang-II) and Aldosterone (ALD) concentrations in plasma.[1]

-

Inhibition of Angiotensin-Converting Enzyme (ACE) activity.[1]

-

Increasing the plasma content of the vasodilation factor, Nitric Oxide (NO).[1]

-

Inhibition of the L-type calcium channel in vascular endothelial cells.[1]

-

-

Quantitative Data:

| Parameter | Baseline (mmHg) | After 3.0 mg/kg Sinapine (mmHg) | Reference |

| Mean Blood Pressure (MBP) | 138.24 ± 5.15 | 107.68 ± 9.14 | [1] |

Long-term administration of sinapine over four weeks also resulted in a stable and significant reduction in systolic, diastolic, and mean blood pressure in 2K1C rats.[1]

Antioxidant Activity

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on pancreatic and colorectal cancer cells.[2][4]

-

Cell Seeding: Seed pancreatic (PANC-1, MIA PaCa-2, AsPC-1) or colorectal (RKO, HCT-15, HCT 116) cancer cells in 96-well plates at a density of 3 x 10³ cells/well.

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 20, 25, 40, 50, 80, 100 µM) for 24 and 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubation: Incubate the plates for 2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer to determine the cell proliferation rate.

Western Blotting for GADD45A and KRT6A

This protocol is a generalized procedure based on the methodologies described in the cited literature.[2][4]

-

Protein Extraction: Lyse the treated and control cells with RIPA lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GADD45A or anti-KRT6A, diluted according to manufacturer's instructions) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo 2K1C Hypertensive Rat Model

This protocol is based on the methodology for inducing renovascular hypertension.[1]

-

Anesthesia: Anesthetize male Wistar rats (180-200 g) with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

-

Surgical Procedure:

-

Make a flank incision to expose the left renal artery.

-

Carefully place a U-shaped silver clip with an internal diameter of 0.2 mm around the left renal artery.

-

For the sham-operated group, perform the same surgical procedure without placing the clip.

-

-

Blood Pressure Measurement:

-

Measure systolic blood pressure weekly using tail-cuff plethysmography in conscious, pre-warmed rats.

-

Consider rats with a systolic blood pressure above 160 mmHg as hypertensive.

-

-

Treatment: Administer sinapine (e.g., 3.0 mg/kg, intravenous) or vehicle to the hypertensive rats and monitor blood pressure changes.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated efficacy in preclinical models of cancer and hypertension, coupled with a growing understanding of its mechanisms of action at the molecular level, positions it as a strong candidate for continued drug development efforts. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research in this exciting area.

References

- 1. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sinapine reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. This compound exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sinapine Thiocyanate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is a prominent alkaloidal amine primarily found in the seeds of the Brassicaceae family. It exists as a cation, and while often referred to as sinapine thiocyanate, its natural counter-ion in planta can vary, with thiocyanate being a plausible anion due to the co-occurrence of glucosinolate metabolism in these species. This technical guide provides a comprehensive overview of the natural sources of sinapine, its biosynthesis via the phenylpropanoid pathway, and the origin of the thiocyanate anion. Detailed experimental protocols for extraction and quantification are presented, along with quantitative data on sinapine content in various plant sources to support research and development efforts.

Natural Sources of Sinapine

Sinapine is a characteristic secondary metabolite of the Brassicaceae (cruciferous) family. It is particularly abundant in the seeds of oilseed crops. The primary natural sources of sinapine include:

-

Rapeseed (Brassica napus) : A major oilseed crop, the meal remaining after oil extraction is a rich source of sinapine.[1][2]

-

Mustard Species : Including white mustard (Sinapis alba), brown or Indian mustard (Brassica juncea), and black mustard (Brassica nigra).[1][2][3] The residues from mustard production are a significant source of this compound.[4]

-

Brassica rapa : One study identified this compound as a main hepatoprotective component in Brassica rapa seeds.[5]

Sinapine is primarily located in the outer seed coat.[1] Its presence is considered an "anti-nutritional" factor in livestock feed due to its bitter taste, which has driven research into reducing its content in rapeseed meal.[6]

The Nature of "this compound" in Plants

Sinapine exists as a positively charged cation. The term "this compound" refers to the salt formed between the sinapine cation and the thiocyanate anion (SCN⁻). While this form is frequently used as a stable analytical standard and has been identified in plant extracts, the exact counter-ion of sinapine in its natural state within the plant cell is not definitively established.[5][7] It is plausible that sinapine associates with various anions present in the plant tissue. One source suggests that sinapine naturally exists as sinapine chloride.[8] The prevalence of glucosinolate metabolism in Brassicaceae, which can produce thiocyanate ions upon breakdown, makes the formation of this compound in planta chemically feasible.[9][10]

Biosynthesis

The formation of this compound in plants can be understood by examining two distinct biochemical pathways: the biosynthesis of the sinapine cation and the generation of the thiocyanate anion.

Biosynthesis of the Sinapine Cation

The sinapine cation is synthesized via the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[3][11] This pathway is crucial for the production of a wide range of plant secondary metabolites, including lignin and flavonoids.

The key steps leading to sinapine are:

-

Deamination of L-Phenylalanine : Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylations and Methylations : A series of enzymatic reactions involving hydroxylases and O-methyltransferases convert cinnamic acid to sinapic acid. Key intermediates include p-coumaric acid, caffeic acid, and ferulic acid. The enzyme Ferulic acid 5-hydroxylase (F5H) is a critical enzyme in this conversion.[6]

-

Activation of Sinapic Acid : Sinapic acid is activated by conversion to an intermediate, 1-O-sinapoyl-β-D-glucose, a reaction catalyzed by UDP-glucose:sinapate glucosyltransferase (SGT).[12]

-

Esterification with Choline : The final step is the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to choline, forming sinapine. This reaction is catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT).[6][12]

The biosynthesis of the sinapine cation is transcriptionally regulated and linked to seed and seedling development.[13]

Biosynthesis of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) in Brassicaceae is not synthesized directly but is a breakdown product of glucosinolates.[9][14] Glucosinolates are sulfur-containing secondary metabolites characteristic of this plant family.

The process involves:

-

Glucosinolate Hydrolysis : Upon tissue damage (e.g., chewing by herbivores, crushing of seeds), the enzyme myrosinase, which is physically separated from glucosinolates in intact cells, comes into contact with its substrate.[9][15]

-

Formation of an Unstable Aglycone : Myrosinase cleaves the glucose moiety from the glucosinolate, resulting in an unstable aglycone.

-

Rearrangement to Thiocyanate : This aglycone can then spontaneously rearrange into various products, including isothiocyanates, nitriles, and thiocyanates. The formation of these different products is dependent on factors such as pH and the presence of specifier proteins.[15][16]

Quantitative Data

The concentration of sinapine varies between different species and even varieties of Brassicaceae, as well as being influenced by the processing of the plant material (e.g., oil extraction). The data below is summarized from various studies.

| Plant Source | Material | Sinapine Content (mg/g of defatted dry matter) | Reference(s) |

| Brassica napus (Canola/Rapeseed) | Seeds/Meal | 6.39 - 12.28 | [7] |

| Brassica juncea (Indian Mustard) | Seed Meal Residue | ~8.8 | [8] |

| Brassica juncea (Indian Mustard) | Seed Meal | 6.90 ± 0.03 | [17][18] |

| Brassica rapa | Seeds | Not specified, but identified as a major component | [5] |

| Canola Press Cakes | Press Cake | 9.90 - 11.31 | [7] |

Note: The values are often reported for sinapine, calculated from a this compound standard.

Experimental Protocols

Extraction of Sinapine from Mustard Seed Meal

This protocol is a composite based on methods described in the literature for efficient extraction of sinapine for analytical purposes.[4][17][18]

1. Pre-treatment (Defatting): a. Place 50 g of mustard seed meal into a Soxhlet apparatus. b. Extract with 200 mL of boiling hexane overnight to remove lipids. c. Rinse the solid residue with 100 mL of fresh hexane. d. Dry the defatted solid residue in an oven at 70-100°C for 24-72 hours to obtain defatted and dried matter (DDM).

2. Ultrasound-Assisted Solvent Extraction: a. Weigh 1 g of DDM into a flask. b. Add 10-20 mL of 70% (v/v) aqueous ethanol. c. Place the flask in an ultrasonic bath. d. Perform extraction at 75°C for 30 minutes with ultrasound amplitude set to 100%.[17][18] e. After extraction, centrifuge the mixture at 5,000 x g for 10 minutes. f. Collect the supernatant. g. For exhaustive extraction, the solid residue can be re-extracted two more times with fresh solvent, and the supernatants combined.

3. Sample Preparation for HPLC: a. Filter the final supernatant through a 0.45 µm filter before injection into the HPLC system.

Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated HPLC method for the determination of sinapic acid derivatives.[7][19]

1. Chromatographic Conditions:

- HPLC System: A standard HPLC with a Diode Array Detector (DAD).

- Column: C18 column (e.g., Gemini 3 µm, 150 x 4.6 mm).

- Mobile Phase:

- Solvent A: Water with 1.2% o-phosphoric acid.

- Solvent B: Methanol with 0.1% o-phosphoric acid.

- Gradient Elution: A gradient program should be optimized for separation, for example:

- 0-7 min: 10-20% B

- 7-20 min: 20-45% B

- 20-25 min: 45-70% B

- 25-28 min: 70-100% B

- 28-31 min: 100% B

- 31-40 min: Re-equilibration at 10% B.

- Flow Rate: 0.8 mL/min.

- Column Temperature: 25°C.

- Detection Wavelength: 320-330 nm for sinapine.

- Injection Volume: 10-20 µL.

2. Calibration and Quantification: a. Prepare a stock solution of this compound standard of known concentration in the mobile phase or extraction solvent. b. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.2 to 200 µg/mL).[7] c. Inject each standard and record the peak area. d. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.99). e. Inject the prepared plant extracts. f. Identify the sinapine peak by comparing the retention time with the standard. g. Quantify the amount of this compound in the sample using the regression equation from the calibration curve. h. The concentration of sinapine itself can be calculated from the this compound concentration using their respective molecular weights (Sinapine: 310.4 g/mol ; this compound: 368.45 g/mol ).[7][19]

Conclusion

This compound is a scientifically significant compound, representing the salt of a major alkaloid in the Brassicaceae family and an anion derived from the characteristic glucosinolate metabolism of these plants. A thorough understanding of its natural distribution and the distinct biosynthetic pathways of its constituent ions is crucial for applications in drug development, nutritional science, and crop improvement. The methodologies outlined in this guide provide a robust framework for the extraction and quantitative analysis of sinapine, facilitating further research into its biological activities and potential applications.

References

- 1. Sinapine - Wikipedia [en.wikipedia.org]

- 2. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 12. Manipulation of sinapine, choline and betaine accumulation in Arabidopsis seed: towards improving the nutritional value of the meal and enhancing the seedling performance under environmental stresses in oilseed crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of Sinapine thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine thiocyanate, an alkaloid salt derived from cruciferous plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its extraction, purification, and analysis, and a discussion of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound presents as a white to light yellow crystalline powder.[1] It is a salt of the naturally occurring alkaloid sinapine, which is the choline ester of sinapic acid.

Quantitative Data

A summary of the available quantitative physical and chemical data for this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₂₄N₂O₅S | [1] |

| Molecular Weight | 368.45 g/mol | |

| CAS Number | 7431-77-8 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 177-182 °C | [2] |

| Solubility in DMSO | 73-74 mg/mL; ≥ 125 mg/mL | [3][4] |

| Solubility in Water | Slightly soluble | [5] |

| Solubility in Methanol | Soluble | [1] |

| Solubility in Ethanol | Soluble | [1] |

| Storage Temperature | -20°C | |

| Purity (typical) | ≥98% (HPLC) |

Note: In cases of conflicting data from different sources, a range is provided.

Stability

This compound has been shown to be more stable in artificial gastric juice compared to artificial intestinal juice. In artificial intestinal juice without pancreatin, it is most unstable.[6] For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.[7]

Experimental Protocols

Extraction and Purification from Natural Sources

The following protocol is a general guideline for the extraction and purification of this compound from cruciferous seeds (e.g., rapeseed meal).

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Defatting: The plant material (e.g., ground rapeseed meal) is first defatted using a non-polar solvent like hexane to remove lipids.

-

Extraction: The defatted material is then extracted with an aqueous alcohol solution (e.g., 70% ethanol) to isolate the polar compounds, including this compound.

-

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is subjected to cation exchange chromatography. Sinapine, being a quaternary ammonium compound, will bind to the resin.

-

Elution: The column is washed to remove impurities, and sinapine is subsequently eluted with a solution of acidified ethanol.

-

Counter-ion Exchange (Optional): To obtain this compound specifically, an additional step of counter-ion exchange may be necessary if the starting material is a different salt.

-

Drying: The purified fraction is dried, for instance by lyophilization, to yield the final product.

Chemical Synthesis

General Synthetic Scheme for Sinapine Salts

Caption: General synthetic pathway for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of this compound in various matrices.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: Detection can be performed using UV absorbance at approximately 326 nm. For higher sensitivity and selectivity, mass spectrometry (LC-MS or LC-MS/MS) can be utilized.

-

Quantification: A calibration curve is constructed using standards of known concentrations of this compound to quantify the amount in the sample.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the sinapic acid moiety, the vinyl protons of the propenoyl group, and the protons of the choline group, including the nine equivalent protons of the trimethylammonium group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the aromatic ring and the vinyl group, and the carbons of the choline moiety. The chemical shift of the thiocyanate carbon is also a characteristic feature.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band around 2050-2175 cm⁻¹ corresponding to the C≡N stretching vibration of the thiocyanate group. Other characteristic bands would include those for the C=O stretching of the ester, C=C stretching of the aromatic ring and vinyl group, and C-O stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode is suitable for the analysis of this compound. The spectrum would show a prominent peak corresponding to the sinapine cation. Fragmentation analysis (MS/MS) can provide further structural information.

-

Biological Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

Inhibition of the KRT6A/S100A2 Axis in Colorectal Cancer

In colorectal cancer cells, this compound has been demonstrated to inhibit cell proliferation and mobility by downregulating the expression of Keratin 6A (KRT6A) and its target gene, S100 calcium-binding protein A2 (S100A2).[9][10]

Signaling Pathway of this compound in Colorectal Cancer

References

- 1. This compound | 7431-77-8 [chemicalbook.com]

- 2. This compound | CAS#:7431-77-8 | Chemsrc [chemsrc.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound CAS#: 7431-77-8 [m.chemicalbook.com]

- 6. CAS 7431-77-8 | this compound [phytopurify.com]

- 7. This compound|7431-77-8|MSDS [dcchemicals.com]

- 8. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of Sinapine Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate (ST) is an alkaloid salt derived from sinapine, a naturally occurring compound found predominantly in the seeds of cruciferous plants. Emerging in vitro research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines. The primary mechanisms involve the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways that govern cancer cell growth and invasion.

Inhibition of Pancreatic Cancer Cell Proliferation and Mobility

In pancreatic cancer cell lines (PANC-1, MIA PaCa-2, and AsPC-1), this compound has been shown to inhibit cell proliferation and induce G2/M phase cell cycle arrest.[1] A key molecular mechanism underlying these effects is the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45A), a protein involved in the p53 signaling pathway.[1][2] Treatment with ST leads to a dose-dependent increase in GADD45A expression.[2] Furthermore, ST has been observed to suppress the motility of pancreatic cancer cells.[2]

Suppression of Colorectal Cancer Cell Growth and Invasion

In colorectal cancer (CRC) cell lines, this compound exerts its anti-tumor effects by inhibiting the KRT6A/S100A2 axis.[3] ST treatment leads to a reduction in the expression of both Keratin 6A (KRT6A) and its downstream target, S100 calcium-binding protein A2 (S100A2).[3] This inhibition results in the suppression of CRC cell proliferation, colony formation, and invasion.[3] Additionally, ST induces G1 phase arrest and apoptosis in colorectal cancer cells.[4]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Assay | Treatment Concentration (µM) | Observed Effect | Reference |

| PANC-1, MIA PaCa-2, AsPC-1 | CCK-8 | 20, 40, 80 | Inhibition of cell proliferation | [2] |

| PANC-1, MIA PaCa-2, AsPC-1 | Flow Cytometry | 20, 40, 80 | G2/M phase cell cycle arrest | [2] |

| PANC-1, MIA PaCa-2, AsPC-1 | Western Blot | 20, 40, 80 | Increased GADD45A protein expression | [2][5] |

| RKO, HCT-15, HCT 116 | Western Blot | 12.5, 25, 50 | Decreased KRT6A and S100A2 protein expression | [3] |

| RKO, HCT-15, HCT 116 | Apoptosis Assay | Not Specified | Induction of apoptosis | [4] |

Signaling Pathway Diagrams

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6] This inhibition leads to a downstream reduction in the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[7]

Quantitative Data: Anti-Inflammatory Effects

| Cell Line | Assay | Treatment | Observed Effect | Reference |

| HUVECs | ELISA | Angiotensin II + ST | Reduced secretion of IL-1β and IL-18 | [7] |

| HUVECs | Western Blot | Angiotensin II + ST | Inhibition of NLRP3 inflammasome activation | [6] |

Signaling Pathway Diagram

Antioxidant and Enzyme Inhibitory Activity

While much of the research on the antioxidant and enzyme inhibitory effects has focused on the parent compound, sinapine, these properties are relevant to understanding the potential mechanisms of this compound.

Antioxidant Activity

Sinapine has been shown to possess antioxidant properties, likely through the scavenging of free radicals. Standard assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.

Acetylcholinesterase Inhibition

Sinapine has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential neuroprotective role.

Quantitative Data: Antioxidant and Enzyme Inhibitory Effects (Sinapine)

| Assay | Substrate/Enzyme | IC50 (µM) | Reference |

| Acetylcholinesterase Inhibition | Rat cerebral homogenate AChE | 3.66 | [5] |

| Acetylcholinesterase Inhibition | Rat blood serum AChE | 22.1 | [5] |

Experimental Protocols

Cell Viability (CCK-8) Assay[1][9][10][11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24 or 48 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Wound Healing Assay[2][13][14][15][16]

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Invasion Assay[3][17][18][19][20]

-

Insert Coating: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treatment: Add this compound to the upper chamber.

-

Incubation: Incubate for 24-48 hours.

-

Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view.

Western Blotting[2][3][5][21][22]

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., GADD45A, KRT6A, S100A2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay[4][23][24][25]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Acetylcholinesterase Inhibition (Ellman's) Assay[26][27][28][29][30]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the sample (this compound at various concentrations).

-

Enzyme Addition: Add acetylcholinesterase to initiate the reaction.

-

Substrate Addition: Add the substrate, acetylthiocholine iodide.

-

Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The in vitro evidence strongly suggests that this compound possesses multifaceted therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Its ability to modulate specific signaling pathways, such as the GADD45A and KRT6A/S100A2 pathways in cancer and the NLRP3 inflammasome in inflammation, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and quantitative data presented in this guide are intended to facilitate and standardize future research into the promising therapeutic applications of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. researchgate.net [researchgate.net]

- 6. This compound Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Pharmacological Profile of Sinapine Thiocyanate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants like rapeseed, is gaining attention for its diverse pharmacological activities. This technical guide focuses on the in vivo effects of sinapine, presented as sinapine thiocyanate, summarizing key findings in neuroprotection, anti-inflammatory, cardioprotective, and cognitive-enhancing domains. The document provides a synthesis of current research, presenting quantitative data in structured tables, detailing experimental methodologies for key animal models, and visualizing complex signaling pathways and workflows using the DOT language. The thiocyanate moiety is generally considered to be of low toxicity, with the pharmacological effects being primarily attributed to the sinapine cation.

Neuroprotective Effects

Sinapine and its primary metabolite, sinapic acid, have demonstrated significant neuroprotective properties in various in vivo models of neurodegenerative diseases. The principal mechanisms underlying these effects are potent antioxidant and anti-inflammatory actions within the central nervous system.

Parkinson's Disease Model

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), oral pretreatment with sinapic acid provided substantial protection against neurotoxicity.[1][2]

Table 1: Effects of Sinapic Acid in a 6-OHDA-Induced Parkinson's Rat Model

| Parameter Measured | Control Group (6-OHDA only) | Sinapic Acid (20 mg/kg, p.o.) + 6-OHDA | Outcome | Reference |

| Apomorphine-Induced Rotations | Significant contralateral rotations | Significantly improved turning behavior | Attenuation of motor deficit | [1] |

| Tyrosine Hydroxylase (TH)+ Neurons | Significant reduction | Prevention of dopaminergic neuron loss | Neuroprotection | [1] |

| Malondialdehyde (MDA) Level | Significantly increased | Attenuated MDA level | Reduction of oxidative stress | [1] |

| Superoxide Dismutase (SOD) Activity | Significantly reduced | - | - | [1] |

| Nigral Iron Reactivity | Significantly increased | Lowered iron reactivity | Reduction of iron accumulation | [1] |

-

Animals: Male Wistar rats are used.

-

Pretreatment: Rats are pretreated orally (p.o.) with sinapic acid at doses of 10 or 20 mg/kg.[1]

-

Lesioning: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) is performed to induce a lesion, creating a hemi-Parkinsonian model.[1]

-

Behavioral Assessment: One week post-surgery, rotational behavior is induced by apomorphine and quantified to assess the motor deficit.[1]

-

Histological and Biochemical Analysis: Following behavioral tests, animals are sacrificed. Brain tissue, specifically the substantia nigra pars compacta (SNC) and midbrain homogenates, are collected for analysis. This includes Nissl staining and tyrosine hydroxylase (TH) immunohistochemistry to count neurons, iron reactivity analysis, and biochemical assays for malondialdehyde (MDA), nitrite levels, and superoxide dismutase (SOD) activity.[1]

Figure 1. Experimental workflow for the 6-OHDA-induced Parkinson's disease model.

Alzheimer's Disease Model

In a mouse model of Alzheimer's disease induced by hippocampal injection of amyloid β (Aβ) 1-42 protein, sinapic acid demonstrated the ability to mitigate neuronal death and cognitive deficits.[3]

Table 2: Effects of Sinapic Acid in an Aβ(1-42)-Induced Alzheimer's Mouse Model

| Parameter Measured | Control Group (Aβ(1-42) only) | Sinapic Acid (10 mg/kg/day, p.o.) + Aβ(1-42) | Outcome | Reference |

| Passive Avoidance Task | Memory impairment | Significantly attenuated memory impairment | Cognitive improvement | [3] |

| Neuronal Cell Count (Hippocampal CA1) | Significant cell death | Rescued neuronal cell death | Neuroprotection | [3] |

| iNOS Expression | Increased | Attenuated increase | Anti-inflammatory effect | [3] |

| Glial Cell Activation | Increased | Attenuated activation | Anti-inflammatory effect | [3] |

| Nitrotyrosine Expression | Increased | Attenuated expression | Reduction of nitrosative stress | [3] |

-

Animals: Male ICR mice are used.[3]

-

Induction: Mice receive a bilateral injection of Aβ(1-42) protein directly into the hippocampus.[3]

-

Treatment: Immediately following the injection, mice are treated with sinapic acid (10 mg/kg/day, p.o.) for 7 consecutive days.[3]

-

Behavioral Testing: One hour after the final dose, an acquisition trial for the passive avoidance task is conducted. A retention trial is performed 24 hours later to assess memory.[3]

-

Immunohistochemistry: Immediately after the retention trial, mice are sacrificed, and brain tissue is collected for immunohistochemical analysis of neuronal cell death (e.g., in the hippocampal CA1 region), iNOS expression, glial cell activation, and nitrotyrosine levels.[3]

Anti-inflammatory Effects

Sinapine demonstrates robust anti-inflammatory activity across various models, primarily by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines.

Atopic Dermatitis Model

In a murine model of atopic dermatitis (AD) induced by 2,4-dinitrochlorobenzene (DNCB), oral administration of sinapine was shown to alleviate AD-like lesions and reduce inflammatory markers.

Table 3: Effects of Sinapine in a DNCB-Induced Atopic Dermatitis Mouse Model

| Parameter Measured | Control Group (DNCB only) | Oral Sinapine + DNCB | Outcome | Reference |

| Ear & Epidermal Thickness | Significantly increased | Significantly inhibited | Reduction of skin lesions | [4] |

| Mast Cell Infiltration | Increased | Significantly inhibited | Reduction of inflammation | [4] |

| Eosinophil Infiltration | Increased | Significantly inhibited | Reduction of allergic inflammation | [4] |

| CD4+ T Cell Infiltration | Increased | Significantly inhibited | Modulation of immune response | [4] |

-

Animals: BALB/c mice are typically used.

-

Sensitization: The dorsal skin of the mice is shaved. A 1% solution of DNCB in a vehicle (e.g., acetone:olive oil) is applied to sensitize the immune system.[5][6] This is often repeated over several days.

-

Challenge: After a sensitization period (e.g., two weeks), the skin is repeatedly challenged with a lower concentration of DNCB (e.g., 0.2% or 0.5%) several times a week to induce AD-like skin lesions.[5][6]

-

Treatment: During the challenge phase, mice receive daily oral administration of sinapine.[4]

-

Assessment: Disease severity is evaluated by measuring ear and skin thickness, and through histological analysis of skin biopsies to quantify the infiltration of inflammatory cells like mast cells, eosinophils, and T cells.[4]

Figure 2. Experimental workflow for the DNCB-induced atopic dermatitis model.

Cardioprotective Effects

A unique characteristic of sinapine is its ability to target mitochondria due to its permanent positive charge. This allows it to selectively counteract mitochondrial oxidative stress, a key driver of cardiac ischemia-reperfusion (I/R) injury.[7][8][9]

Table 4: Effects of Sinapine in a Cardiac Ischemia-Reperfusion Model

| Parameter Measured | Ischemia-Reperfusion (I/R) Control | Sinapine + I/R | Outcome | Reference |

| Cardiac Functional Recovery | Impaired | Improved recovery | Cardioprotection | [7][9] |

| Reactive Oxygen Species (ROS) Production | Increased | Lower ROS production | Mitochondrial antioxidant effect | [7][9] |

| Sinapine Location | Not present in mitochondria | Detected within mitochondria | Mitochondrial targeting | [7][9] |

-

Animals: Male Wistar rats are commonly used.[10]

-

Treatment: Animals may receive oral treatment with sinapine prior to the procedure to ensure systemic distribution.[7]

-

Heart Isolation: Rats are anesthetized and heparinized. The heart is rapidly excised and mounted on a Langendorff apparatus, where it is retrogradely perfused with a Krebs-Henseleit buffer to maintain viability.[10][11]

-

Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[12]

-

Reperfusion: Perfusion is restored, initiating the reperfusion phase (e.g., 120 minutes), which causes oxidative damage.[10]

-

Functional Assessment: Cardiac function parameters (e.g., left ventricular developed pressure, heart rate) are monitored throughout the experiment.

-

Biochemical Analysis: At the end of reperfusion, heart tissue is collected to measure markers of oxidative stress (e.g., ROS production using fluorescent probes like DHE) and to determine infarct size, often using TTC staining.[7][9]

Cognitive Enhancement

Sinapine has been identified as an acetylcholinesterase (AChE) inhibitor, a mechanism central to several therapies for Alzheimer's disease. This action increases the availability of the neurotransmitter acetylcholine in the brain, which is crucial for learning and memory.

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Sinapine

| Tissue Source | IC50 Value | Significance | Reference |

| Rat Cerebral Homogenate | 3.66 µM | High potency in the brain | [13] |

| Rat Blood Serum | 22.1 µM | Lower potency in periphery | [13] |

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory and antioxidant effects of sinapine are mediated through its modulation of complex intracellular signaling cascades, most notably the NF-κB and MAPK pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Sinapine has been shown to suppress this pathway, leading to a downstream reduction in inflammatory mediators.

Figure 3. Sinapine's inhibitory effect on the canonical NF-κB signaling pathway.

Modulation of MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs) are a group of signaling proteins (including ERK, JNK, and p38) that respond to extracellular stimuli and regulate processes like inflammation, apoptosis, and cell proliferation. In inflammatory conditions, these pathways are often over-activated. Sinapine has been observed to modulate MAPK signaling, for instance by decreasing the phosphorylation of ERK (p-ERK) while increasing the phosphorylation of JNK (p-JNK) in keratinocytes, thereby attenuating inflammatory responses.[4]

Figure 4. Modulatory effects of Sinapine on the ERK and JNK branches of the MAPK pathway.

References

- 1. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Administration of Herbal Mixture Extract Inhibits 2,4-Dinitrochlorobenzene-Induced Atopic Dermatitis in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. [Thiocyanate toxicity arising from prolonged use of sodium nitroprusside in severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardioprotective effects of sinomenine in myocardial ischemia/reperfusion injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.viamedica.pl [journals.viamedica.pl]

- 12. mdpi.com [mdpi.com]

- 13. [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapine Thiocyanate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate (ST) is a bioactive alkaloid predominantly found in the seeds of cruciferous plants, such as rapeseed and mustard.[1][2] Emerging research has highlighted its significant pharmacological potential, particularly its potent antioxidant and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic properties, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Antioxidant Properties of this compound

This compound exhibits significant antioxidant activity by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its efficacy has been quantified in several in vitro antioxidant assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various standard assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different free radicals, providing a quantitative measure of its antioxidant potency.

| Antioxidant Assay | Radical | This compound IC50 (μg/mL) | Reference Compound | Reference Compound IC50 (μg/mL) |

| DPPH Radical Scavenging | DPPH• | 18.3 ± 0.7 | Trolox | 8.5 ± 0.3 |

| ABTS Radical Scavenging | ABTS•+ | 12.5 ± 0.5 | Trolox | 6.2 ± 0.2 |

| Superoxide Radical Scavenging | O₂⁻• | 28.4 ± 1.1 | Trolox | 15.1 ± 0.6 |

| Hydroxyl Radical Scavenging | •OH | 45.2 ± 1.8 | Trolox | 22.3 ± 0.9 |

Data compiled from multiple sources.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the sample.

-

For the blank, add 100 µL of methanol to 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[4]

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Prepare a stock solution and serial dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes.[4]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

This assay evaluates the ability of a compound to scavenge nitric oxide. Nitric oxide, generated from sodium nitroprusside, reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM solution of sodium nitroprusside in PBS (pH 7.4).

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Prepare a stock solution and serial dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

Mix 150 µL of the sodium nitroprusside solution with 50 µL of each this compound dilution.

-

Incubate the mixture at 25°C for 150 minutes.[6]

-

After incubation, add 100 µL of the Griess reagent to each sample.

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 546 nm.[6]

-

-

Calculation:

-

The percentage of nitric oxide scavenging is calculated using the standard inhibition formula.

-

The IC50 value is determined from the concentration-inhibition curve.

-

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through the regulation of several critical signaling pathways.

The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[2][3] This inhibition leads to a downstream reduction in the levels of active caspase-1, IL-1β, and IL-18.[2]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is a key signaling cascade involved in cellular responses to a wide range of stimuli, including stress and inflammation. Sinapine has been shown to suppress the phosphorylation of p38 and JNK, thereby inhibiting the downstream inflammatory response.[1]

Growth Arrest and DNA Damage-inducible alpha (GADD45A) is a stress-inducible gene regulated by p53. This pathway is involved in cell cycle control and apoptosis. This compound has been found to upregulate the expression of GADD45A, which can contribute to its anti-proliferative and pro-apoptotic effects in cancer cells.[7][8]

In the context of colorectal cancer, this compound has been shown to inhibit the KRT6A/S100A2 axis.[9] Keratin 6A (KRT6A) and its downstream target S100 Calcium Binding Protein A2 (S100A2) are implicated in cancer cell proliferation and mobility. By downregulating this axis, this compound exhibits anti-cancer properties.[9]

Experimental Protocols for Anti-inflammatory Assays

This protocol describes the quantification of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

ELISA Procedure:

-

Collect the cell culture supernatants.

-

Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits used.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate solution, and finally a stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

-

Quantification:

-

Generate a standard curve using recombinant IL-6 and TNF-α.

-

Calculate the concentration of IL-6 and TNF-α in the samples by interpolating from the standard curve.

-

This protocol outlines the detection and semi-quantification of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein expression by Western blotting.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Culture and treat RAW 264.7 cells with this compound and LPS as described above.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of iNOS and COX-2 to the loading control.

-

Cell-Based Assays for Functional Evaluation

The following workflows illustrate common cell-based assays used to evaluate the functional effects of this compound.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and modulate key inflammatory signaling pathways, including the NLRP3 inflammasome and MAPK pathways, underscores its therapeutic potential for a range of oxidative stress and inflammation-related diseases. The upregulation of the GADD45A/p53 pathway and inhibition of the KRT6A/S100A2 axis further suggest its potential in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate these promising preclinical findings into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions.

References

- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcancer.org [jcancer.org]

- 9. This compound exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Sinapine Thiocyanate: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Future Directions for a Promising Neurotherapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions are diverse, yet they share common underlying mechanisms, including oxidative stress, neuroinflammation, and apoptosis, which collectively contribute to progressive neuronal loss and cognitive decline. There is a critical unmet need for novel therapeutic agents that can effectively target these convergent pathways. Sinapine thiocyanate, an alkaloid salt derived from sinapine, a natural compound found in the seeds of cruciferous plants, has emerged as a candidate of interest. While direct research on this compound's neuroprotective effects is in its nascent stages, a substantial body of evidence for its parent compound, sinapic acid, provides a strong rationale for its investigation. This technical guide synthesizes the current preclinical data on sinapic acid and sinapine, offering a comprehensive overview of their neuroprotective potential and the putative mechanisms that may be extrapolated to this compound.

Core Neuroprotective Mechanisms

The neuroprotective effects of sinapic acid, and by extension, this compound, are believed to be multifactorial, targeting key pathological cascades in neurodegeneration.

Antioxidant and Anti-inflammatory Activity

Sinapic acid is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2][3] This is crucial in the brain, a highly metabolic organ particularly vulnerable to oxidative damage. By mitigating oxidative stress, sinapic acid can protect neurons from lipid peroxidation and protein damage.[2][3]

Furthermore, sinapic acid exhibits significant anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6][7] It also modulates the activity of mitogen-activated protein kinases (MAPKs), which are critically involved in inflammatory signaling.[1][5]

Modulation of Apoptotic Pathways

Preclinical studies have demonstrated that sinapic acid can protect neurons from apoptotic cell death. This is achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and reducing the levels of cleaved caspase-3.[8]

Iron Chelation

Iron accumulation in the brain is a known contributor to oxidative stress and neurodegeneration, particularly in Parkinson's disease. Sinapic acid has been shown to possess iron-chelating properties, which may contribute to its neuroprotective effects by reducing iron-induced free radical formation.[2]

Signaling Pathways

The neuroprotective effects of sinapic acid are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt/GSK3β Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and apoptosis. Studies have shown that sinapic acid can activate this pathway, leading to the phosphorylation and inactivation of glycogen synthase kinase 3 beta (GSK3β).[8] The inhibition of GSK3β is known to reduce amyloid-β (Aβ) deposition and tau hyperphosphorylation, key pathological features of Alzheimer's disease.[8]

Figure 1: Proposed activation of the PI3K/Akt/GSK3β pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a complex role in neuronal function, with dysregulation contributing to neuroinflammation and cell death. Sinapic acid has been shown to modulate MAPK signaling, attenuating the activation of pro-inflammatory MAPKs like JNK and p38 in response to neurotoxic stimuli.[1][5]

Figure 2: Putative modulation of the MAPK signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Sinapic acid has been suggested to activate the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and cytoprotective genes.[1] This represents a key mechanism for bolstering neuronal defenses against oxidative stress.

References

- 1. Sinapic Acid: A Brief Review of its Therapeutic Potential and Molecular Targets in Parkinson’s Disease [rpbs.journals.ekb.eg]

- 2. scielo.br [scielo.br]

- 3. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinapic Acid Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of sinapic acid in APP/PS1 mouse model and PC12 Cells of Alzheimer's disease via activation of PI3K/Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapine Thiocyanate: A Novel Frontier in Cancer Therapeutics

An In-depth Technical Guide on its Anti-cancer Properties in Cell Lines

This whitepaper provides a comprehensive technical overview of the anti-cancer properties of sinapine thiocyanate (ST), an alkaloid found in the seeds of cruciferous plants. For researchers, scientists, and drug development professionals, this document details the cytotoxic and migratory inhibitory effects of ST on various cancer cell lines, outlines the experimental protocols for assessing its efficacy, and illustrates the underlying molecular signaling pathways.

Quantitative Efficacy of this compound

This compound has demonstrated significant anti-proliferative effects across different cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |

| RKO | 35.57 | 25.26 |

| HCT-15 | 31.38 | 23.38 |

| HCT 116 | 56.68 | 37.06 |

Data sourced from studies on colorectal cancer cells, indicating a dose-dependent inhibitory effect on cell proliferation.[1]

Table 2: Effective Concentrations of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Effective Concentrations (µM) | Observed Effects |

| PANC-1 | 20, 40, 80 | Reduced proliferation, migration, and invasion. G2/M phase cell cycle arrest. |

| MIA PaCa-2 | 20, 40, 80 | Reduced proliferation, migration, and invasion. G2/M phase cell cycle arrest. |

| AsPC-1 | 20, 40, 80 | Reduced proliferation and migration. G2/M phase cell cycle arrest. |

These concentrations were shown to be effective in inhibiting key cancerous phenotypes in pancreatic ductal adenocarcinoma cell lines.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used to evaluate the anti-cancer properties of this compound.

Cell Culture and Reagents

-

Cell Lines: Human colorectal cancer cell lines (RKO, HCT-15, HCT 116) and pancreatic cancer cell lines (PANC-1, MIA PaCa-2, AsPC-1) were utilized.[1][2] Normal human pancreatic epithelial cells were used as controls in some studies.[2][3]

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the desired concentrations for experiments.

Cell Proliferation and Viability Assays

Cell Counting Kit-8 (CCK-8) Assay: This assay was employed to determine the inhibitory effect of this compound on cell proliferation.

-

Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (e.g., 0, 20, 40, 80 µM for pancreatic cancer cells) for 24 and 48 hours.[2][3]

-

Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C.

-

The absorbance was measured at 450 nm using a microplate reader to determine cell viability.

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells.

-

Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with this compound.

-